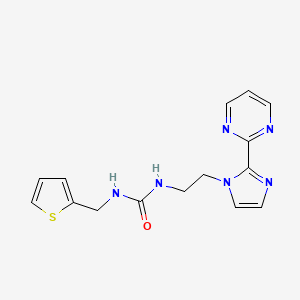

1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

1-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound featuring a unique combination of pyrimidine, imidazole, and thiophene moieties

Properties

IUPAC Name |

1-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6OS/c22-15(20-11-12-3-1-10-23-12)19-7-9-21-8-6-18-14(21)13-16-4-2-5-17-13/h1-6,8,10H,7,9,11H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSPVAODJNBPKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Imidazole Intermediate: Starting with a pyrimidine derivative, the imidazole ring is introduced through a cyclization reaction involving appropriate reagents such as aldehydes and amines under acidic or basic conditions.

Alkylation: The imidazole intermediate is then alkylated using ethylating agents to introduce the ethyl linker.

Urea Formation: The final step involves the reaction of the alkylated intermediate with thiophen-2-ylmethyl isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced at the urea linkage or the imidazole ring using reducing agents such as lithium aluminum hydride.

Substitution: The pyrimidine and imidazole rings can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on related urea derivatives demonstrated their efficacy against A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cells. The most potent derivative showed an IC50 value lower than that of established chemotherapeutics, indicating potential as a new class of anticancer agents .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| 1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | A549 | < 1.5 |

| Related Urea Derivative | HCT-116 | 1.11 |

| Related Urea Derivative | PC-3 | 1.98 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Case Study 1: Antiproliferative Activity

In a study evaluating a series of urea derivatives, the compound was tested for its ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed that it effectively arrested the cell cycle at the G1 phase, leading to increased apoptosis rates compared to control groups .

Case Study 2: Antimicrobial Evaluation

Another study focused on antimicrobial evaluation utilized agar diffusion methods to assess the effectiveness of the compound against clinical strains of bacteria. Results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antimicrobial agent .

Mechanism of Action

The mechanism by which 1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrimidine and imidazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the thiophene moiety can engage in π-π interactions and electron-donating effects. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene ring.

1-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(benzyl)urea: Another similar compound with a benzyl group.

Uniqueness: 1-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for specific interactions not seen in its phenyl or benzyl analogs. This uniqueness can lead to different biological activities and applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

The compound 1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its complex structure, includes a pyrimidine and imidazole moiety linked through an ethyl chain to a thiophene-derived urea. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in areas such as cancer treatment and infectious diseases.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features:

- Pyrimidine ring : Known for its role in nucleic acids and various biological processes.

- Imidazole ring : Commonly found in many bioactive compounds, influencing enzyme activity and receptor interactions.

- Thiophene moiety : Often associated with anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to This compound . These compounds have shown effectiveness against various cancer cell lines by targeting specific molecular pathways, including:

- Carbonic anhydrase inhibition

- Abl kinase modulation

- Histone deacetylase activity

In vitro studies indicated that modifications to the urea group significantly enhance anticancer activity. For instance, derivatives with specific substitutions exhibited IC50 values in the low micromolar range against U937 cells, suggesting strong antiproliferative effects .

Antimalarial Activity

Compounds with structural similarities have been evaluated for their antimalarial properties. A study involving phenylurea derivatives demonstrated significant inhibition of Plasmodium falciparum with IC50 values around 0.40 µM. The mechanism involves interaction with the parasite's CDPK1 kinase, crucial for its survival and proliferation . This highlights the potential of the target compound in developing antimalarial therapies.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The urea group may interact with active sites on enzymes, inhibiting their function.

- Receptor Modulation : The imidazole and pyrimidine components can bind to various receptors, potentially altering signaling pathways.

- Molecular Docking Studies : Computational analyses suggest favorable binding interactions with key targets involved in cancer and infectious disease pathways .

Study 1: Anticancer Efficacy

In a recent study, a series of urea derivatives including the target compound were synthesized and tested against multiple cancer cell lines. The results indicated that compounds with a thiophene substitution exhibited enhanced cytotoxicity compared to those without it. The most potent compound showed an IC50 of 16 µM against breast cancer cells, suggesting a promising avenue for further research .

Study 2: Antimalarial Screening

Another investigation focused on the antimalarial efficacy of structurally related compounds. The study reported that certain derivatives inhibited P. falciparum growth effectively, with selectivity indices indicating low toxicity to mammalian cells (HepG2). This selectivity is crucial for developing safe therapeutic agents .

Summary of Biological Activities

| Compound Name | Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound A | Anticancer | U937 | 16 | |

| Compound B | Antimalarial | PfCDPK1 | 0.40 | |

| Compound C | Anticancer | Breast Cancer Cells | 10 |

Structure-Activity Relationship (SAR)

| Substituent Type | Activity Impact | Comments |

|---|---|---|

| Thiophene | Increased potency | Enhanced interaction with targets |

| Urea Group Modifications | Variable efficacy | Critical for enzyme inhibition |

| Imidazole Variants | Broad spectrum | Influences binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.